Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted at position 5 with a 4-bromophenyl group, position 7 with a trifluoromethyl group, and position 3 with an ethyl ester. The bromophenyl and trifluoromethyl groups confer electron-withdrawing properties, enhancing metabolic stability and influencing intermolecular interactions (e.g., halogen bonding) . The ethyl ester improves lipophilicity, aiding membrane permeability in biological systems.
Properties
IUPAC Name |
ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrF3N3O2/c1-2-25-15(24)11-8-21-23-13(16(18,19)20)7-12(22-14(11)23)9-3-5-10(17)6-4-9/h3-6,8,12-13,22H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPRNVIVUXKQTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, supported by relevant case studies and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves a multi-step process typically starting from ethyl 4,4,4-trifluoro-3-oxobutanoate and 4-bromobenzaldehyde. The reaction proceeds through a series of condensation reactions leading to the formation of the tetrahydropyrazolo[1,5-a]pyrimidine core. The structure has been confirmed using X-ray crystallography, revealing a flattened envelope conformation of the pyrimidine ring and centrosymmetric dimers formed by hydrogen bonding interactions in the crystal lattice .
Key Structural Features
- Molecular Formula : C16H11BrF3N3O2
- Molecular Weight : 404.17 g/mol
- Key Functional Groups :
- Bromophenyl group
- Trifluoromethyl group
- Tetrahydropyrazolo[1,5-a]pyrimidine core
Biological Activity
The biological activity of this compound is attributed to its unique pharmacophore structure. Studies have highlighted several areas where this compound exhibits significant activity:
Inhibitory Activities
- Human Neutrophil Elastase Inhibition : The compound has shown promising results as an inhibitor of human neutrophil elastase (HNE), an enzyme implicated in various inflammatory diseases .
- Late Sodium Channel Blocker : It has been identified as a late sodium channel blocker which may have implications for cardiac health and arrhythmia treatment .
- Hepatitis B Virus Surface Antigen Secretion Inhibition : Research indicates that this compound can inhibit the secretion of hepatitis B virus surface antigens, suggesting potential antiviral applications .
Anticancer Potential
Recent investigations into the anticancer properties of pyrazolo[1,5-a]pyrimidines have revealed that derivatives like this compound exhibit selective cytotoxicity against various cancer cell lines. The structure-function relationship has been explored to optimize efficacy .
Enzymatic Activity
This compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways:
- Dihydroorotate Dehydrogenase (DHODH) : Inhibition studies have shown that it can effectively inhibit DHODH in vitro, which is crucial for pyrimidine biosynthesis and is a target for immunosuppressive therapies .
Table of Biological Activities
Notable Research Findings
- A study demonstrated that derivatives with trifluoromethyl substitutions enhance biological activity due to increased lipophilicity and potential for better receptor binding .
- Another investigation highlighted the importance of the bromophenyl moiety in enhancing selectivity towards specific biological targets such as HNE and sodium channels .
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes a tetrahydropyrazolo-pyrimidine framework with a trifluoromethyl group and a bromophenyl substituent. The unique arrangement of these functional groups contributes to its biological activity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate. For instance:
- Cell Line Studies : Compounds with similar structures have been tested against various human cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). These studies utilized assays to evaluate antiproliferative effects and mechanisms of action through mitochondrial activity tests .
- Mechanisms of Action : The anticancer activity is often attributed to the inhibition of specific enzymes or pathways involved in cell proliferation and survival. For example, some derivatives have shown the ability to induce apoptosis in cancer cells by modulating signaling pathways related to cell cycle regulation .
Antimicrobial Properties
Beyond anticancer activity, derivatives of this compound have also been evaluated for their antimicrobial properties. Research indicates that certain modifications can enhance efficacy against pathogens such as Mycobacterium tuberculosis. The structural diversity allows for the exploration of various interactions with microbial targets .
Synthesis and Derivative Exploration
The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various substituents:
- Synthetic Pathways : Common methods include Biginelli condensation and other multi-component reactions that yield high purity and yield for the target compound. The ability to modify substituents provides a pathway for optimizing biological activity through structure-activity relationship (SAR) studies .
Case Studies and Research Findings
Several case studies illustrate the applications and findings related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Identified effective derivatives with significant cytotoxicity against MCF-7 cells. |
| Study 2 | Antimicrobial Testing | Demonstrated effectiveness against Mycobacterium tuberculosis strains with specific derivatives showing enhanced activity. |
| Study 3 | Structure-Activity Relationship | Explored various substitutions leading to improved binding affinities in targeted enzyme inhibition assays. |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations at Position 5
Table 1: Impact of Position 5 Substituents
Key Findings :
- Electron-withdrawing groups (Br, Cl) improve stability and binding to hydrophobic enzyme pockets.
- Methoxy groups increase polarity but may shorten half-life due to oxidative metabolism.
Substituent Variations at Position 7
Table 2: Impact of Position 7 Substituents
Key Findings :
Core Heterocycle Modifications
Table 3: Impact of Core Heterocycle Variations
Key Findings :
- Pyrazolo cores are preferred for kinase-targeted therapies due to planar geometry.
- Tetrazolo/triazolo cores expand bioactivity profiles but may reduce oral bioavailability.
Functional Group Variations at Position 3
Table 4: Impact of Position 3 Functional Groups
Key Findings :
- Esters offer tunable pharmacokinetics through hydrolysis.
- Amides are more stable but require optimized substituents for target engagement.
Preparation Methods
Reaction Conditions and Catalysts
Rhodium catalysts, such as Rh(cod)BF₄ or Rh(NBD)BF₄, under high-pressure hydrogen (80 atm H₂) at 60°C for 24 hours, selectively reduce the pyrimidine ring’s C5–C6 double bond. This method preserves the ester and trifluoromethyl groups while saturating the ring.
Example Protocol
Analytical Characterization
Post-hydrogenation, chiral supercritical fluid chromatography (SFC) confirms enantiopurity, while ¹H NMR reveals the loss of aromatic protons at δ 7.2–8.4 ppm and emergence of aliphatic signals at δ 2.5–4.0 ppm.
Multicomponent Reactions (MCRs) Under Ultrasonication
Four-component reactions offer a single-step route to tetrahydropyrazolo[1,5-a]pyrimidines. A study demonstrated the synthesis of 7-azolylaminotetrahydroazolo[1,5-a]pyrimidines using 5-amino-1H-pyrazole-4-carbonitrile, aldehydes, and pyruvic acid esters under ultrasound irradiation.
Adaptation for Target Compound
-
Components :
-
5-Amino-1H-pyrazole-4-carbonitrile (1.2 equiv).
-
4-Bromobenzaldehyde (1.0 equiv).
-
Ethyl pyruvate (1.5 equiv).
-
Ammonium acetate (2.0 equiv, as a nitrogen source).
-
-
Conditions : Ultrasonication (40 kHz, 300 W) in ethanol at 60°C for 2–4 hours.
Mechanistic Insight
The reaction proceeds via a cascade:
Yield and Optimization
-
Yield : 65–78% (optimized by varying stoichiometry and ultrasound duration).
-
Side Products : Over-condensation or incomplete cyclization observed at higher temperatures (>70°C).
Cyclocondensation of Functionalized Aminopyrazoles
Cyclocondensation strategies leverage aminopyrazoles and carbonyl compounds to assemble the pyrazolo[1,5-a]pyrimidine core. A patent (CN103896951A) outlines the synthesis of 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid via cyclization of 3-methyl-5-aminopyrazole with a dialkoxypropionate intermediate.
Modified Protocol for Target Compound
-
Step 1 : Synthesis of 3-(4-bromophenyl)-3-ethoxypropionate.
-
Step 2 : Cyclization with 5-amino-1H-pyrazole-3-carboxylate.
-
Step 3 : Trifluoromethylation.
Key Data
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | NaOH, H₂O | RT, 6 h | 85% |
| 2 | p-TsOH, toluene | 80°C, 12 h | 70% |
| 3 | CF₃I, CuI | 120°C, 24 h | 55% |
Palladium-Catalyzed Functionalization
Late-stage functionalization via cross-coupling introduces the 4-bromophenyl group. A palladium-catalyzed Suzuki–Miyaura coupling was reported for benzo[a]fluorenes, adaptable for pyrazolo[1,5-a]pyrimidines.
Coupling Protocol
-
Substrate : Ethyl 5-iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate.
-
Reagents : 4-Bromophenylboronic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), Bu₃N (3.0 equiv) in DMF at 160°C.
Comparison of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Catalytic Hydrogenation | High selectivity, preserves functional groups | Requires high-pressure H₂ equipment | 72–85% |
| MCRs | Single-step, atom-economical | Sensitive to substituent steric effects | 65–78% |
| Cyclocondensation | Scalable, modular | Multi-step, requires trifluoromethylation | 55–70% |
| Palladium Coupling | Late-stage diversification | Costly catalysts, harsh conditions | 78–90% |
Q & A
Q. What is the established synthetic route for this compound, and what are the critical reaction conditions?
The compound is synthesized via a three-component reaction involving ethyl 4,4,4-trifluoro-3-oxobutanoate, 4-bromobenzaldehyde, and 5-aminotetrazole in ethanol with catalytic HCl. The mixture is refluxed for 12 hours, followed by azeotropic removal of water using benzene and p-toluenesulfonic acid. Recrystallization from ethanol yields single crystals suitable for X-ray analysis . Key conditions include strict stoichiometric ratios, controlled reflux duration, and efficient solvent removal.
Q. Which spectroscopic and crystallographic methods are used for structural confirmation?
Single-crystal X-ray diffraction is the primary method, providing bond lengths, angles, and conformation data. Refinement parameters include riding models for C–H atoms (0.95–1.00 Å) and free refinement of the N–H bond (0.83 Å). Additional characterization may involve H/C NMR and IR spectroscopy to confirm functional groups .
Q. What are the key structural features of the compound’s tetrahydropyrimidine core?
The tetrahydropyrimidine ring adopts a flattened envelope conformation with Cremer-Pople puckering parameters Å, , and . The bromophenyl and trifluoromethyl substituents are nearly perpendicular (dihedral angle: 89.53(3)°), influencing steric and electronic interactions .
Advanced Research Questions
Q. How does the compound’s crystal packing stabilize its solid-state structure?
Intermolecular N–H⋯N hydrogen bonds (2.97–3.12 Å) and van der Waals interactions between the bromophenyl and trifluoromethyl groups contribute to stabilization. The packing diagram reveals a layered arrangement dominated by hydrogen-bonded dimers, critical for crystallinity .
Q. What methodological approaches can optimize synthetic yield and purity?
Yield optimization requires:
Q. How do substituents (4-bromophenyl, trifluoromethyl) influence biological activity in related analogs?
While direct bioactivity data for this compound is limited, structural analogs with tetrazolo[1,5-a]pyrimidine cores show human neutrophil elastase inhibition and sodium channel blocking. The bromophenyl may enhance halogen bonding in target proteins, while the electron-withdrawing trifluoromethyl group improves metabolic stability .
Data Analysis & Contradictions
Q. How to resolve discrepancies in reported puckering parameters for similar tetrahydropyrimidine derivatives?
Q. What experimental evidence supports the role of hydrogen bonding in crystal stability?
Hydrogen-bond metrics (e.g., N–H⋯N distance: 2.97 Å, angle: 169°) from X-ray data confirm directional interactions. Thermal stability assays (TGA/DSC) could further correlate hydrogen-bond density with melting/decomposition points .
Methodological Challenges
Q. What are the limitations of X-ray refinement for H-atom positioning in this compound?
While most H atoms are placed via riding models, the N–H hydrogen is refined freely due to its dynamic nature. Discrepancies in H-atom positions (e.g., RMSD < 0.018 Å) highlight the need for neutron diffraction or high-resolution synchrotron data for validation .
Q. How to design derivatives for enhanced bioactivity while retaining crystallinity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
